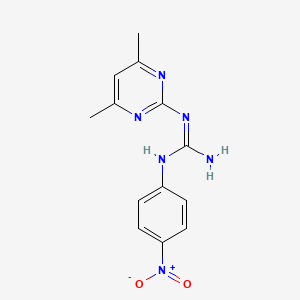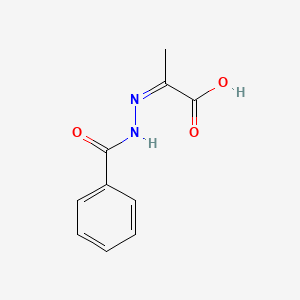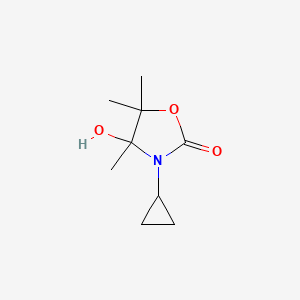
5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as IPR, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPR is a pyrimidine-based molecule that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation results in a change in the electronic structure of the molecule, leading to a change in fluorescence intensity. The exact mechanism of complex formation and fluorescence quenching is the subject of ongoing research.
Biochemical and Physiological Effects:
5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. In addition to its use as a fluorescent probe, 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of action is not fully understood. 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant properties, which may make it a valuable tool for the prevention and treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its selectivity for metal ions, which makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples. However, one of the limitations of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties. This can make it challenging to use in certain experimental conditions.
Orientations Futures
There are several potential future directions for the study of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new fluorescent probes based on the structure of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. These probes could be designed to exhibit improved selectivity and sensitivity for specific metal ions or biological targets. Another area of interest is the development of new cancer therapies based on the structure of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Further research is needed to fully understand the mechanism of action and potential applications of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in cancer therapy.
Méthodes De Synthèse
The synthesis of 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2,4,6(1H,3H,5H)-pyrimidinetrione with 2-isopropoxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Applications De Recherche Scientifique
5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to selectively bind to metal ions such as zinc, copper, and mercury, resulting in a change in fluorescence intensity. This property makes 5-(2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
Propriétés
IUPAC Name |
5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8(2)20-11-6-4-3-5-9(11)7-10-12(17)15-14(19)16-13(10)18/h3-8H,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMPGRBROHXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(propan-2-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)

![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)

![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)

![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)




![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)